1-METHYL-9-PROPYL-1H,2H,3H,4H,6H,7H,8H,9H-PYRIMIDO[1,2-G]PURINE-2,4-DIONE
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Overview
Description
1-METHYL-9-PROPYL-1H,2H,3H,4H,6H,7H,8H,9H-PYRIMIDO[1,2-G]PURINE-2,4-DIONE is a heterocyclic compound with a complex structure that includes both purine and pyrimidine rings
Preparation Methods
The synthesis of 1-METHYL-9-PROPYL-1H,2H,3H,4H,6H,7H,8H,9H-PYRIMIDO[1,2-G]PURINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate purine and pyrimidine precursors under controlled conditions. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack. Common reagents and conditions for these reactions include acids, bases, and solvents like ethanol or dimethyl sulfoxide. .
Scientific Research Applications
1-METHYL-9-PROPYL-1H,2H,3H,4H,6H,7H,8H,9H-PYRIMIDO[1,2-G]PURINE-2,4-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate biological pathways by binding to these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar compounds include other purine and pyrimidine derivatives, such as:
Caffeine: A well-known stimulant with a similar purine structure.
Theobromine: Found in chocolate, also a purine derivative.
Allopurinol: Used to treat gout, another purine-based compound. 1-METHYL-9-PROPYL-1H,2H,3H,4H,6H,7H,8H,9H-PYRIMIDO[1,2-G]PURINE-2,4-DIONE is unique due to its specific structural features and the combination of purine and pyrimidine rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-methyl-9-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2/c1-3-5-16-6-4-7-17-8-9(13-11(16)17)15(2)12(19)14-10(8)18/h3-7H2,1-2H3,(H,14,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYAXSRZIJKFEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCN2C1=NC3=C2C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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